molecular formula C6H9N3O3 B1428821 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid CAS No. 1250483-83-0

2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid

Cat. No. B1428821
M. Wt: 171.15 g/mol
InChI Key: KWJREEMWBFAZOR-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid, also known as MTMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTMA belongs to the class of triazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Innovative synthesis methods have been developed for compounds related to 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid. For instance, a metal-free process for synthesizing related triazole compounds under continuous-flow conditions has been reported, highlighting efficiency and environmental friendliness (Tortoioli et al., 2020).
  • Physical and Chemical Properties : Research on the physical and chemical properties of triazole derivatives has been conducted, revealing potential applications in various fields, including pharmaceuticals (Kaplaushenko, 2014).

Application in Synthesis of Novel Compounds

  • Derivative Synthesis : Several studies have focused on synthesizing novel compounds derived from triazole acids. These include efforts to create new triheterocyclic compounds and investigate their potential uses (Demirbas, 2005).
  • Biological Activity Studies : Compounds related to 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid have been studied for various biological activities. For example, research into their anti-inflammatory and analgesic properties has been conducted (Hunashal et al., 2014).

Fluorophore Development

  • Fluorophore Research : One study identified 6-methoxy-4-quinolone, derived from a compound similar to 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid, as a novel fluorophore. This compound shows strong fluorescence and stability, making it valuable for biomedical analysis (Hirano et al., 2004).

Chemical Property Analysis

  • Density Functional Theory Studies : A compound closely related to 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid has been analyzed using density functional theory and ab initio Hartree-Fock computational study. This research provides insights into the molecular structure and properties of such compounds (Beytur & Yuksek, 2022).

properties

IUPAC Name

2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-9-5(7-4-8-9)2-12-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJREEMWBFAZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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